(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride
Description
Properties
IUPAC Name |
(4-chloropyridin-2-yl)methanesulfonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S.ClH/c7-5-1-2-9-6(3-5)4-12(8,10)11;/h1-3H,4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLNUURNCUXADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Cl)CS(=O)(=O)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride typically involves the reaction of 4-chloropyridine with methanesulfonyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction temperature is maintained at a specific range to optimize the yield .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction conditions are carefully monitored to maintain the quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction Reactions: The compound can also undergo reduction reactions to yield reduced forms of the molecule.
Common Reagents and Conditions
The common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, in substitution reactions, the major products are typically the substituted derivatives of the original compound. In oxidation reactions, the products are often oxidized forms of the compound, while in reduction reactions, the products are reduced forms of the molecule .
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula : CHClNOS
Molecular Weight : 191.6 g/mol
CAS Number : 1508788-33-7
The compound features a chlorinated pyridine ring and a methanesulfonyl chloride functional group, which contribute to its electrophilic nature and reactivity. Its unique structure allows for diverse synthetic pathways, enabling the creation of novel compounds not easily accessible through other methods.
Organic Synthesis
(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride serves as an important intermediate in the synthesis of various bioactive molecules. Its ability to react with nucleophiles makes it a valuable reagent in organic chemistry. The compound can facilitate the formation of sulfonamides and other derivatives, which are crucial in drug development.
Key Reactions :
- Nucleophilic Substitution : The sulfonyl chloride group readily reacts with amines and alcohols to form sulfonamide derivatives.
- Formation of Heterocycles : It can be utilized in the synthesis of complex heterocyclic compounds, which are often found in pharmaceuticals.
Pharmaceutical Development
The compound has garnered attention for its potential therapeutic applications. Research indicates that derivatives synthesized from this compound may exhibit biological activity against various diseases.
Case Studies :
- Anticancer Activity : Compounds derived from this sulfonyl chloride have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that certain derivatives can significantly reduce the viability of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Inhibition of Enzymatic Activity : Research has indicated that some derivatives may act as inhibitors of specific enzymes involved in disease progression, such as lysyl oxidase-like 2 (LOXL2), which is implicated in cancer metastasis and fibrosis.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride involves its reactivity with nucleophiles and electrophiles. The compound can form covalent bonds with other molecules, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being studied .
Comparison with Similar Compounds
Key Structural Features:
- Pyridine ring : The aromatic heterocycle provides electron-withdrawing effects, influencing reactivity.
- Chlorine substituent : At the 4-position, it directs electrophilic substitution and stabilizes the ring.
- Methanesulfonyl chloride group : A reactive electrophilic site for nucleophilic substitution (e.g., with amines).
- Hydrochloride counterion : Improves crystallinity and solubility.
Comparison with Similar Compounds
Structural Analogues
The following table compares (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride with structurally related sulfonyl chlorides and heterocyclic derivatives:
Reactivity and Functional Differences
This compound :
- The methyl group introduces steric effects, which could slow down substitution reactions .
Methanesulfonyl chloride :
- Lacks aromatic stabilization, making it more reactive but less selective in mesylation reactions.
- Widely used for introducing sulfonyl groups due to its simplicity and low molecular weight .
Biological Activity
(4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride (CAS No. 2378507-20-9) is a sulfonyl chloride derivative characterized by a chlorinated pyridine ring and a methanesulfonyl functional group. This compound has garnered attention in synthetic organic chemistry due to its electrophilic nature, making it a valuable intermediate for various chemical reactions. However, its biological activity, particularly in pharmacology and toxicology, is an emerging area of interest.
- Molecular Formula : C₆H₆Cl₃NO₂S
- Molecular Weight : 262.53 g/mol
- Appearance : Colorless to light yellow liquid
- Reactivity : Highly reactive with nucleophiles due to the sulfonyl chloride group
The biological activity of this compound primarily stems from its ability to interact with various biological targets. The sulfonyl chloride can undergo nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules, potentially leading to therapeutic effects or toxicity.
Biological Activity Overview
Research on the biological activity of this compound is still limited, but preliminary studies suggest several potential applications:
- Antimicrobial Activity : Sulfonamide derivatives often exhibit antibacterial properties. While specific studies on this compound are scarce, related compounds have shown effectiveness against various bacterial strains.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, similar to other sulfonyl chlorides that modify enzyme activity through covalent bonding.
- Potential Toxicity : As with many electrophilic compounds, there is a risk of toxicity due to non-specific interactions with cellular components.
Study 1: Antimicrobial Potential
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to this compound. The findings indicated that these compounds could inhibit the growth of Gram-positive and Gram-negative bacteria at specific concentrations, suggesting potential for further development in antimicrobial therapies .
Study 2: Enzyme Interaction
Research into enzyme interactions revealed that sulfonyl chlorides could serve as effective enzyme inhibitors. For instance, studies demonstrated that similar compounds could inhibit serine proteases by forming covalent bonds with the active site residues, leading to reduced enzymatic activity . This mechanism suggests that this compound might exhibit similar properties.
Data Table: Comparison of Biological Activities
Q & A
Q. Q1. What are the optimal synthetic routes for (4-Chloropyridin-2-yl)methanesulfonyl chloride hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis involves sulfonylation of (4-chloropyridin-2-yl)methanol using methanesulfonyl chloride (MsCl) under controlled conditions. Key steps include:
- Chlorosulfonylation: Reacting the pyridine derivative with MsCl in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions (e.g., hydrolysis) .
- Acid Catalysis: Addition of triethylamine (TEA) as a base to neutralize HCl byproducts and drive the reaction forward .
- Hydrochloride Salt Formation: Precipitation using HCl gas or concentrated HCl in diethyl ether .
Q. Q2. How can researchers ensure purity of the compound, and what analytical techniques are critical?
Methodological Answer: Purification involves:
Q. Q3. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Moisture Sensitivity: Hydrolyzes to sulfonic acid in humid environments; store under inert gas (N₂/Ar) in sealed containers .
- Temperature: Stable at –20°C for >6 months; decomposition observed at >25°C (TGA data shows 5% mass loss at 80°C) .
- Light Sensitivity: UV/Vis studies indicate photodegradation under direct light; use amber glassware .
Advanced Research Questions
Q. Q4. How does the chloropyridine ring influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The 4-chloro substituent activates the pyridine ring toward nucleophilic attack at the 2-position due to:
- Electronic Effects: Chlorine’s electron-withdrawing nature increases electrophilicity of the adjacent carbon .
- Steric Effects: Methanesulfonyl group at C2 directs nucleophiles to C4 via steric hindrance (DFT calculations show 15% higher activation energy for C6 substitution) .
Case Study: Reaction with amines (e.g., piperidine) yields sulfonamides with >90% regioselectivity at C4 .
Q. Q5. What computational methods are suitable for modeling reaction pathways involving this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to map transition states for sulfonylation and nucleophilic substitution .
- MD Simulations: Predict solvation effects in polar aprotic solvents (e.g., DCM vs. THF) using OPLS-AA force fields .
- Docking Studies: Assess interactions with biological targets (e.g., enzyme active sites) via AutoDock Vina .
Data Contradiction Note: Experimental yields for amine reactions sometimes exceed computational predictions by 10–15%, suggesting unaccounted solvent stabilization effects .
Q. Q6. How can researchers resolve discrepancies in biological activity data across structural analogs?
Methodological Answer:
- SAR Analysis: Compare IC₅₀ values against analogs (e.g., 4-fluoro or 4-bromo derivatives) to identify chlorine’s role in target binding .
- Crystallography: Resolve protein-ligand structures (e.g., PDB) to confirm hydrogen bonding between Cl and His159 in kinase targets .
- Meta-Analysis: Use PubChem BioAssay data to validate trends; e.g., Cl derivatives show 3x higher activity than F analogs in EGFR inhibition .
Q. Q7. What safety protocols are critical when handling this compound, given its toxicity profile?
Methodological Answer:
- PPE: Nitrile gloves, chemical goggles, and respirators with organic vapor cartridges (OSHA/NIOSH standards) .
- Ventilation: Use fume hoods with >100 ft/min face velocity to limit airborne exposure (AEGL-1: 0.05 ppm) .
- Spill Management: Absorb with vermiculite, neutralize with 5% sodium bicarbonate, and dispose as hazardous waste .
Toxicity Data:
- LD₅₀ (rat, oral): 98 mg/kg .
- LC₅₀ (fish): 1.2 mg/L (96h), indicating high aquatic toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
